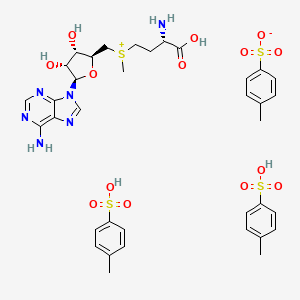

S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt

Description

S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt (CAS: 97540-22-2) is a stabilized salt form of S-adenosyl-L-methionine (SAMe), a critical methyl donor in biochemical pathways. The compound combines SAMe with two equivalents of 4-methylbenzenesulfonic acid (tosylic acid) and sulfate ions to enhance stability and bioavailability . Its IUPAC name reflects its complex structure: [(3S)-3-amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium; hydrogen sulfate; 4-methylbenzenesulfonate; sulfate. This formulation is widely used in pharmaceuticals to address liver disorders, depression, and osteoarthritis due to SAMe’s role in methylation and transsulfuration pathways .

Properties

Molecular Formula |

C36H46N6O14S4 |

|---|---|

Molecular Weight |

915.1 g/mol |

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C15H22N6O5S.3C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 |

InChI Key |

UMKIRVJAFVNACR-XQVUROGGSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt involves the reaction of S-Adenosyl-L-methionine with 4-methylbenzenesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and verification of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

S-Adenosyl-L-methionine (SAM) is a naturally occurring compound that is involved in numerous biochemical reactions in the body, primarily as a methyl donor in transmethylation, a precursor in transsulfuration, and in aminopropylation . Research indicates that SAM may have therapeutic potential in various conditions, which has spurred investigations into its applications in scientific research .

Scientific Research Applications of S-Adenosyl-L-Methionine

- Cellular Senescence S-adenosyl-l-methionine (SAM) has emerged as a candidate for mitigating MSC senescence . In a hydrogen peroxide-induced MSC aging model, SAM was shown to alleviate the senescence of MSCs, attenuate the level of reactive oxygen species, and enhance adipogenic and osteogenic differentiation in senescent MSCs . In a premature aging mouse model, SAM was shown to delay the overall aging process while increasing the number and thickness of bone trabeculae in the distal femur . The activation of PI3K/AKT signaling and increased phosphorylation of forkhead box O3 (FOXO3a) was associated with the anti-senescence role of SAM .

- Liver Disease S-adenosyl-L-methionine (SAMe) supplementation restores hepatic glutathione (GSH) deposits and attenuates liver injury .

- Antiviral Effects SAM exposition decreased hepatitis C virus (HCV)-RNA levels . SAM induced a synergic antiviral effect with standard interferon (IFN) treatment but it was independent of IFN signaling . Total glutathione levels increased upon SAM treatment in HCV-replicon cells .

Mechanism of Action

The mechanism of action of S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt involves its role as a methyl donor. It transfers methyl groups to various substrates, including DNA, RNA, proteins, and lipids. This methylation process is essential for regulating gene expression, protein activity, and other cellular functions. The compound interacts with specific enzymes and molecular targets, facilitating the transfer of methyl groups and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

S-Adenosyl-L-Methionine Tosylate Bis(Sulfate) vs. Other Tosylate Salts

The compound’s structure is distinct from simpler tosylate salts due to the integration of SAMe, a sulfonium amino acid derivative. Comparatively:

Key Insights :

- SAMe’s salt is unique in its biochemical activity, while metal tosylates (e.g., zinc) serve industrial purposes.

- Hydrogen-bonded networks in 2-aminoanilinium tosylate contrast with the ionic interactions in SAMe’s salt .

Pharmacokinetic and Metabolic Profiles

SAMe’s salt exhibits rapid hepatic metabolism due to first-pass effects, with oral administration leading to low plasma SAMe levels but significant liver uptake and conversion to phosphatidylcholine . In contrast:

- Potassium 4-methylbenzenesulfonate: Classified as non-PBT (persistent, bioaccumulative, toxic) with low environmental risk, unlike SAMe’s salt, which requires clinical monitoring for therapeutic dosing .

Biological Activity

S-Adenosyl-L-methionine (SAMe) is a crucial biological compound involved in numerous methylation processes within the body. The specific salt form, S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate), is a derivative that enhances the stability and solubility of SAMe, facilitating its biological activity.

Methylation Processes

SAMe serves as a primary methyl donor in various biochemical reactions, particularly in the methylation of DNA, proteins, and lipids. This process is vital for gene expression regulation and cellular function. The methylation pathways influenced by SAMe include:

- DNA Methylation : SAMe contributes to the addition of methyl groups to DNA, impacting gene expression and potentially influencing cancer development.

- Protein Methylation : It modifies histones and other proteins, affecting their function and interactions.

- Neurotransmitter Synthesis : SAMe is involved in synthesizing neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation .

Neuroprotective Effects

Research indicates that SAMe has neuroprotective properties, making it a candidate for treating neurodegenerative diseases. A study highlighted its role in mitigating the effects of conditions like Alzheimer's disease by enhancing neurotransmitter levels and reducing oxidative stress .

Antidepressant Properties

SAMe has been studied for its antidepressant effects, with clinical trials suggesting it can alleviate symptoms of depression. It appears to work similarly to traditional antidepressants by increasing serotonin levels in the brain .

1. SAMe in Depression Treatment

A clinical trial involving patients with major depressive disorder demonstrated that SAMe supplementation resulted in significant improvements in mood compared to placebo. The study administered varying doses of SAMe over eight weeks, showing a dose-dependent response where higher doses correlated with greater improvement in depression scores .

2. Neuroprotective Role in Alzheimer's Disease

In a controlled study, elderly patients diagnosed with mild cognitive impairment were given SAMe supplements. Results indicated improved cognitive function and reduced progression to Alzheimer's disease compared to a control group receiving placebo. This suggests that SAMe may play a role in preserving cognitive function through its methylation capabilities .

Table 1: Summary of Biological Activities of SAMe

| Biological Activity | Mechanism of Action | Implications |

|---|---|---|

| Methylation of DNA | Adds methyl groups to cytosine residues | Gene regulation |

| Protein Modification | Methylates proteins affecting their function | Cellular signaling |

| Neurotransmitter Synthesis | Increases levels of serotonin and dopamine | Mood enhancement |

| Neuroprotection | Reduces oxidative stress | Potential treatment for neurodegeneration |

Table 2: Clinical Studies on SAMe

| Study Focus | Population | Dosage | Outcome |

|---|---|---|---|

| Depression Treatment | Adults with depression | 400-1600 mg/day | Significant improvement in mood scores |

| Cognitive Decline in Alzheimer’s | Elderly with mild impairment | 800 mg/day | Improved cognitive function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.